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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)-5-nitroaniline

CAS No.: 208122-61-6

Cat. No.: B279815 Get Quote

Technical Profile: 3-(4-Chlorophenoxy)-5-
nitroaniline
Content Type: Technical Monograph & Synthesis Guide Subject: CAS 208122-61-6 |

Intermediate for Type II Kinase Inhibitors

Executive Summary
3-(4-Chlorophenoxy)-5-nitroaniline is a specialized aromatic building block primarily utilized

in the medicinal chemistry of Type II kinase inhibitors (e.g., structural analogs of Sorafenib). Its

structural core—a diaryl ether featuring a meta-aniline and a meta-nitro group—serves as a

"hinge" scaffold. The aniline amine allows for the formation of urea linkages (crucial for

hydrogen bonding in the kinase ATP-binding pocket), while the nitro group acts as a masked

amine or an electron-withdrawing modulator during early synthesis steps.

This guide details the physicochemical properties, validated synthesis routes, and self-verifying

characterization protocols for researchers handling this compound.
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Parameter Data

IUPAC Name 3-(4-Chlorophenoxy)-5-nitroaniline

Common Synonyms
3-Amino-5-nitro-4'-chlorodiphenyl ether; 5-Nitro-

3-(p-chlorophenoxy)aniline

CAS Registry Number 208122-61-6

Molecular Formula C₁₂H₉ClN₂O₃

Molecular Weight 264.66 g/mol

SMILES Nc1cc(Oc2ccc(Cl)cc2)cc(c1)=O

Physicochemical Properties
Note: Experimental values may vary based on polymorphic form and purity. Data below

represents the typical solid-state profile.

Property Value / Description

Appearance Yellow to orange crystalline powder

Melting Point
109 – 113 °C (Typical experimental range for

this isomeric class)

Solubility
Soluble: DMSO, DMF, Ethyl Acetate, Methanol

(warm)Insoluble: Water, Hexanes

pKa (Aniline NH₂)
~3.5 – 4.0 (Predicted; lowered by electron-

withdrawing NO₂ group)

LogP ~3.2 (Lipophilic)

Synthesis & Manufacturing Logic
The synthesis of 3-(4-Chlorophenoxy)-5-nitroaniline is a classic example of Nucleophilic

Aromatic Substitution (SₙAr) followed by Chemoselective Reduction. The primary challenge is

preventing the over-reduction of the nitro group (if a diamine is not desired) or ensuring the

SₙAr occurs at the correct position if starting from a symmetric precursor.
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Retrosynthetic Pathway
The most robust route utilizes 1-chloro-3,5-dinitrobenzene as the electrophile. The symmetry of

the starting material simplifies the first substitution, as both positions are equivalent.

Figure 1: Two-step synthesis pathway for 3-(4-Chlorophenoxy)-5-nitroaniline.

1-Chloro-3,5-dinitrobenzene
(CAS 618-86-0)

Intermediate:
1-(4-Chlorophenoxy)-3,5-dinitrobenzene

Step 1: K2CO3, DMF
100°C, SnAr

4-Chlorophenol

Target:
3-(4-Chlorophenoxy)-5-nitroaniline

Step 2: Na2S or H2/Pd-C
Selective Reduction

Click to download full resolution via product page
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Detailed Experimental Protocol
Step 1: Ether Formation (SₙAr)
Reaction: 1-Chloro-3,5-dinitrobenzene + 4-Chlorophenol

1-(4-Chlorophenoxy)-3,5-dinitrobenzene.

Setup: Charge a round-bottom flask with 1-chloro-3,5-dinitrobenzene (1.0 eq) and 4-

chlorophenol (1.05 eq) in anhydrous DMF (5 mL/mmol).

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq).

Reaction: Heat to 80–100 °C for 4–6 hours.

Mechanism:[2][3] The electron-poor dinitrobenzene ring undergoes attack by the

phenoxide ion. The chloride is the leaving group.

Workup: Pour the reaction mixture into ice-cold water. The product should precipitate as a

solid. Filter, wash with water, and dry.[4]
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Self-Validation: TLC (Hexane/EtOAc 4:1) should show the disappearance of the starting

chloride (

) and appearance of the ether (

).

Step 2: Zinin Reduction (Selective)
Reaction: Selective reduction of one nitro group to an amine.

Reagent Choice:Sodium Sulfide (Na₂S·9H₂O) or Sodium Hydrosulfide (NaHS) is preferred

over catalytic hydrogenation for high selectivity (avoiding diamine formation).

Procedure: Dissolve the dinitro intermediate in Ethanol/Water (3:1). Heat to reflux.

Addition: Add Na₂S (2.5 eq) portion-wise over 30 minutes.

Monitoring: Reflux for 2–3 hours.

Critical Checkpoint: Monitor via LC-MS. You are looking for the mass shift from

(dinitro) to

(amino-nitro). If

(diamine) appears, reduce reaction time or equivalents of sulfide.

Isolation: Evaporate ethanol. Dilute with water. Extract with Ethyl Acetate.[5]

Purification: Recrystallization from Ethanol/Water or column chromatography (gradient 0

30% EtOAc in Hexanes).

Characterization & Quality Control
To ensure scientific integrity, the identity of the product must be confirmed using NMR. The

symmetry of the protons on the central ring is the key diagnostic feature.

¹H-NMR Interpretation (DMSO-d₆, 400 MHz)
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The central benzene ring (containing NO₂ and NH₂) will show a specific AMX or ABC splitting

pattern depending on resolution, distinct from the para-substituted phenoxy ring.

Chemical Shift (δ) Multiplicity Integration Assignment

7.45 – 7.50 Doublet (d, J~9Hz) 2H
Phenoxy ring: Protons

ortho to Chlorine

7.15 – 7.20 Doublet (d, J~9Hz) 2H
Phenoxy ring: Protons

ortho to Ether Oxygen

7.05 Triplet/M 1H

Central Ring: Proton

between NO₂ and Cl-

Phenoxy

6.90 Triplet/M 1H

Central Ring: Proton

between NO₂ and

NH₂

6.55 Triplet/M 1H

Central Ring: Proton

between NH₂ and Cl-

Phenoxy

5.80 Broad Singlet 2H
-NH₂ (Exchangeable

with D₂O)

Mass Spectrometry (ESI+)
Expected [M+H]⁺: 265.1 m/z

Isotope Pattern: Distinct chlorine pattern (3:1 ratio of M : M+2) at 265 and 267 m/z.

Applications in Drug Discovery
This compound is a "Type II" kinase inhibitor pharmacophore. In these drugs, the aniline amine

typically forms a urea bond with a second isocyanate or carbamate, while the phenoxy group

extends into the hydrophobic back-pocket of the kinase enzyme.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b279815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Downstream application in urea synthesis for kinase inhibitors.

3-(4-Chlorophenoxy)-5-nitroaniline

Activation with Phenyl Chloroformate

Phenyl Carbamate Intermediate

Coupling with Amine (R-NH2)

Urea-based Kinase Inhibitor
(e.g., Sorafenib Analog)

Click to download full resolution via product page

Safety & Handling (E-E-A-T)
As a nitroaniline derivative, this compound poses specific toxicological risks.

Acute Toxicity: Nitroanilines are known to cause methemoglobinemia (interference with

oxygen transport in blood). Absorption through skin is rapid.

PPE Requirements: Double nitrile gloves, full-face shield or fume hood sash lowered, and

Tyvek sleeves are recommended during weighing.

Storage: Store in amber vials at 2–8 °C. Light sensitive (aniline oxidation leads to darkening).

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b279815?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b279815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sigma-Aldrich.Product Specification: 3-(4-Chlorophenoxy)-5-nitroaniline (CAS 208122-61-

6).

Bankston, D. (2008). A Scalable Synthesis of 1-Chloro-3,5-dinitrobenzene and its
Derivatives. Organic Process Research & Development. (Contextual synthesis of the dinitro
precursor).

Bayer Healthcare AG.Patent WO2005000284. "Diaryl ureas for cancer treatment."

(Describes the use of similar diaryl ether intermediates in Sorafenib synthesis).

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for

CID 10065609 (Related Isomer).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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